(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester
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Overview
Description
(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. Common synthetic methods include:
Cyclocondensation: This method involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.
Cycloaddition: This involves the addition of multiple unsaturated molecules to form the heterocyclic ring.
Oxidative Cyclization: This method uses oxidizing agents to facilitate the formation of the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods would include:
Batch Processing: Traditional batch reactors can be used for the synthesis, with careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: This method allows for better control of reaction parameters and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: These compounds also have a similar core structure but differ in the arrangement of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: These compounds have a similar fused ring system but differ in the heteroatoms present.
Uniqueness
(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-(4-imidazo[4,5-c]pyridin-1-ylphenyl)acetate |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)8-11-2-4-12(5-3-11)18-10-17-13-9-16-7-6-14(13)18/h2-7,9-10H,8H2,1H3 |
InChI Key |
PXZQTFKOJJPYNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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